7-Fluoroquinolin-3-yltrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinolin-3-yltrifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, particularly due to their enhanced biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the quinoline ring is replaced by the trifluoromethanesulfonate group. This reaction often requires the presence of a base and a solvent such as acetonitrile .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinolin-3-yltrifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like acetonitrile.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Fluoroquinolin-3-yltrifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Fluorinated quinolines are explored for their potential in treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines often target bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they inhibit DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
7-Fluoroquinoline: A precursor in the synthesis of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate.
Trifluoromethylquinoline: Another fluorinated quinoline with similar properties.
Fluoroquinolones: A class of antibiotics with a similar mechanism of action.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which enhances its reactivity and biological activity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C10H5F4NO3S |
---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(7-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-7-2-1-6-3-8(5-15-9(6)4-7)18-19(16,17)10(12,13)14/h1-5H |
InChI Key |
BVBHUYOHBODZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.